Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
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Overview
Description
Preparation Methods
Phensuximide can be synthesized through various synthetic routes. One common method involves the reaction of succinic anhydride with ammonia to form succinimide, which is then further reacted with phenylmagnesium bromide to yield Phensuximide. Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Phensuximide undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phensuximide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving succinimide derivatives.
Biology: It is studied for its effects on neuronal activity and its potential neuroprotective properties.
Industry: It is used in the pharmaceutical industry for the development of new anticonvulsant drugs.
Mechanism of Action
The exact mechanism of action of Phensuximide is not fully understood. it is believed to act on inhibitory neuronal systems that are important in the generation of the three-per-second rhythm associated with absence seizures. Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .
Comparison with Similar Compounds
Phensuximide is often compared with other anticonvulsants in the succinimide class, such as Methsuximide and Ethosuximide. While all three compounds are used to treat epilepsy, Phensuximide is unique in its specific efficacy for absence seizures. Methsuximide and Ethosuximide have different pharmacokinetic profiles and may be preferred for different types of seizures.
Similar Compounds
- Methsuximide
- Ethosuximide
Phensuximide stands out due to its specific action on absence seizures and its unique mechanism of action involving cyclic nucleotide accumulation inhibition.
Properties
CAS No. |
94232-06-1 |
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Molecular Formula |
C10H21NNa4O6P2 |
Molecular Weight |
405.18 g/mol |
IUPAC Name |
tetrasodium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
FPTUECMJLWWTSF-UHFFFAOYSA-J |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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